1,1-Dibromo-2,2-diethoxyethane

Description

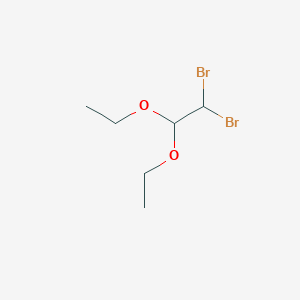

1,1-Dibromo-2,2-diethoxyethane (CAS 2032-35-1), also known as bromoacetaldehyde diethyl acetal, is a halogenated acetal with the molecular formula C₆H₁₃BrO₂ and a molecular weight of 197.07 g/mol . Its structure features two ethoxy groups (-OCH₂CH₃) at the C2 position and two bromine atoms at the C1 position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to act as a brominating agent or participate in nucleophilic substitution reactions .

Properties

IUPAC Name |

1,1-dibromo-2,2-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWMEFJDCZIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(Br)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340911 | |

| Record name | 1,1-Dibromo-2,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-17-1 | |

| Record name | 1,1-Dibromo-2,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2,2-diethoxyethane can be synthesized through the bromination of diethoxyethane. The reaction typically involves the addition of bromine (Br2) to diethoxyethane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2,2-diethoxyethane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding diethoxyethane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of diethoxyethanol or diethoxyamine derivatives.

Elimination: Formation of ethoxyethene.

Reduction: Formation of diethoxyethane.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Role as an Intermediate : 1,1-Dibromo-2,2-diethoxyethane serves as a key intermediate in the synthesis of various organic compounds. It can participate in substitution and elimination reactions due to the presence of bromine atoms, facilitating the formation of diverse chemical structures.

-

Pharmaceuticals

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the development of pharmaceutical intermediates. Its reactivity allows for modifications that are essential in creating complex drug molecules.

-

Material Science

- Polymer Production : In material science, this compound is employed in the preparation of polymers and advanced materials. Its ability to act as a cross-linking agent enhances the properties of polymeric materials.

-

Chemical Research

- Mechanistic Studies : Researchers study this compound to understand its reactivity mechanisms and the influence of its functional groups on reaction pathways. This knowledge contributes to the broader understanding of reaction dynamics in organic chemistry.

Reaction Mechanisms

The compound's mechanism of action involves:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Elimination Reactions : Under basic conditions, it can undergo elimination to form alkenes.

- Reduction Reactions : The bromine atoms can be reduced to yield diethoxyethane.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent. The compound was reacted with various nucleophiles to create derivatives that showed promising activity against cancer cell lines.

Case Study 2: Polymer Development

Research highlighted the role of this compound in developing hydrogels for drug delivery systems. The incorporation of this compound allowed for enhanced mechanical properties and controlled release profiles of therapeutic agents.

Mechanism of Action

The mechanism of action of 1,1-dibromo-2,2-diethoxyethane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

1,1-Dichloro-2,2-diethoxyethane

2-Bromo-1,1-dimethoxyethane

- Molecular Formula : C₄H₉BrO₂

- Molecular Weight : 169.02 g/mol

- Key Substituents : Two methoxy groups (-OCH₃) at C1 and one bromine at C2.

- CAS Number : 7252-83-7 .

- Volatility: Lower molecular weight suggests higher volatility compared to ethoxy-substituted analogs. Applications: Employed in syntheses requiring smaller protecting groups or faster reaction kinetics .

1,1-Dibromo-2-chloroethane

- Molecular Formula : C₂H₃Br₂Cl

- Molecular Weight : 222.30 g/mol

- Key Substituents : Two bromines at C1 and one chlorine at C2.

- CAS Number : 27949-36-6 .

- Comparison :

- Structure : Lacks alkoxy groups, making it a simpler halogenated ethane.

- Reactivity : The absence of electron-donating alkoxy groups increases electrophilicity, favoring elimination or cross-coupling reactions.

- Applications : Likely used in polymer chemistry or as a solvent due to its high halogen content .

1,2-Dibromo-1,1-dichloroethane

- Molecular Formula : C₂H₂Br₂Cl₂

- Molecular Weight : 248.76 g/mol

- Key Substituents : Bromines at C1 and C2, chlorines at C1.

- CAS Number : 75-81-0 .

- Comparison: Substitution Pattern: Vicinal dibromo groups enable elimination reactions (e.g., forming alkenes), unlike the geminal dibromo configuration in the target compound. Applications: Potential use in synthesizing fluorinated compounds or as a flame retardant .

Comparative Data Table

Biological Activity

1,1-Dibromo-2,2-diethoxyethane (CAS No. 761-17-1) is an organobromine compound that has garnered interest due to its potential biological activities and applications in various fields, including agriculture and pharmacology. This article explores the biological activity of this compound, highlighting its toxicological profiles, environmental fate, and potential therapeutic uses.

This compound is characterized by its molecular formula C6H12Br2O2. Its structure consists of two bromine atoms attached to a carbon chain that is further substituted with ethoxy groups. This unique structure contributes to its reactivity and biological interactions.

Acute Toxicity

Research indicates that this compound exhibits significant acute toxicity. In laboratory studies involving rodents, exposure through inhalation or oral routes resulted in observable effects such as lethargy and respiratory distress. The compound's lethal dose (LD50) values have been documented in various studies, demonstrating its potential hazards.

Chronic Effects

Chronic exposure to dibromo compounds has been linked to various health issues. For instance, studies on related compounds like 1,2-dibromoethane suggest possible carcinogenic effects and damage to the liver and kidneys in animal models . While specific chronic data on this compound is limited, analogs indicate a need for caution in long-term exposure scenarios.

Herbicidal Properties

Recent investigations have focused on the herbicidal activity of this compound. It has been shown to inhibit the growth of certain weed species effectively. The mechanism appears to involve disruption of metabolic pathways critical for plant growth. Table 1 summarizes the herbicidal efficacy against various plant species:

| Plant Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Brassica napus | 100 | 90 |

| Triticum aestivum | 200 | 75 |

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Environmental Fate

The environmental impact of this compound is an area of concern due to its potential for persistence and bioaccumulation. Studies indicate that it can undergo hydrolysis and photodegradation in aquatic environments but may still pose risks to non-target organisms .

Occupational Exposure

A case study involving workers at a chemical plant highlighted the risks associated with exposure to dibromo compounds. Symptoms reported included respiratory issues and skin irritation upon dermal contact with products containing dibrominated compounds . This underscores the importance of safety measures in industrial settings.

Ecotoxicological Assessments

Ecotoxicological assessments have been conducted to evaluate the effects of this compound on aquatic life. Results indicated significant toxicity to fish species at concentrations above regulatory thresholds . These findings emphasize the need for careful monitoring of environmental levels.

Q & A

Basic: What synthetic routes are available for preparing 1,1-dibromo-2,2-diethoxyethane, and how can reaction conditions be optimized?

This compound is typically synthesized via halogenation of diethoxyethane derivatives. A common approach involves the bromination of 2,2-diethoxyethyl precursors using brominating agents like PBr₃ or HBr under controlled conditions. For example, base-mediated reactions between diols or ethers with halogenated reagents (e.g., halothane derivatives) can yield brominated acetals . Optimization involves adjusting solvent polarity (e.g., THF vs. dichloromethane), temperature (0–25°C), and stoichiometry to minimize side reactions (e.g., elimination or over-bromination). Reaction progress can be monitored via TLC or GC-MS .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- IR Spectroscopy : Key peaks include C-Br stretches (~560–620 cm⁻¹) and C-O-C stretches (~1100–1250 cm⁻¹) from the ethoxy groups .

- Mass Spectrometry (EI-MS) : The molecular ion peak at m/z 197 (C₆H₁₃BrO₂⁺) and fragment ions at m/z 149 (loss of Br) and 121 (loss of Br + C₂H₅O) confirm the structure .

- NMR : ¹H NMR shows ethoxy group signals (δ 1.2–1.4 ppm, triplet; δ 3.5–3.7 ppm, quartet) and a singlet for the central CHBr₂ group (δ 4.8–5.0 ppm) .

- GC-MS/HPLC : Use polar columns (e.g., DB-WAX) for purity assessment, with retention times calibrated against known standards .

Basic: How does the compound’s stability vary under different storage conditions?

The compound is sensitive to light, moisture, and heat. Storage in amber glass under inert gas (argon/nitrogen) at –20°C is recommended to prevent degradation (hydrolysis of ethoxy groups or Br loss). Thermal decomposition occurs above 60°C, releasing HBr and forming ethylene derivatives . Stability assays via accelerated aging (40°C/75% RH) and periodic GC-MS analysis are advised for long-term studies .

Advanced: What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

The central bromine atoms are electrophilic, making the compound reactive toward nucleophiles (e.g., amines, thiols). Kinetic studies suggest an Sₙ2 mechanism for primary nucleophiles, with steric hindrance from ethoxy groups slowing the reaction rate. Computational studies (DFT) reveal transition states with partial charge delocalization on the ethoxy oxygen atoms, which stabilize intermediates . Competing elimination pathways (e.g., forming diethoxyethylene) are observed under strong base conditions (e.g., KOtBu) .

Advanced: How can contradictory data on reaction yields or byproducts be resolved?

Discrepancies often arise from impurities in starting materials or unaccounted solvent effects. For example, trace water in solvents accelerates hydrolysis, forming 2,2-diethoxyethanol. To resolve:

- Validate reagent purity via Karl Fischer titration or NMR.

- Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves).

- Use high-resolution MS/MS to identify low-abundance byproducts .

- Compare kinetic data across solvents (e.g., DMF vs. acetonitrile) to isolate solvent effects .

Advanced: What computational tools are suitable for modeling its reactivity or electronic structure?

- Gaussian/Spartan : For DFT calculations of bond dissociation energies (C-Br) and electrostatic potential maps to predict nucleophilic attack sites .

- SHELX : To model crystallographic data (if single crystals are obtained) and analyze intermolecular interactions (e.g., halogen bonding) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to guide solvent selection .

Advanced: What environmental and safety considerations apply to its use in research?

- Toxicity : Limited data exist, but structural analogs (e.g., 1,2-dibromoethane) are carcinogenic. Handle with gloves/PPE in fume hoods .

- Waste Disposal : Neutralize HBr byproducts with aqueous NaOH before incineration. Avoid release into waterways due to persistence and bioaccumulation risks .

- Regulatory Status : While not explicitly regulated, similar halogenated ethanes are restricted under EPA guidelines, necessitating strict inventory tracking .

Advanced: How can its role as a building block in organic synthesis be expanded?

- Cross-Coupling : Use in Suzuki-Miyaura reactions with Pd catalysts to introduce ethoxy-brominated motifs into aromatic systems .

- Photocatalysis : Explore C-Br bond activation under UV light for radical-mediated polymerizations or cyclopropane syntheses .

- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) can induce enantioselective substitutions at the brominated carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.